
Doxofylline
概要
説明
ドクソフィリンは、主に喘息や慢性閉塞性肺疾患(COPD)などの慢性呼吸器疾患の治療における気管支拡張薬として使用されるメチルキサンチン誘導体です。 他のキサンチン誘導体とは異なり、ドクソフィリンは7位にジオキソラン基を有し、これが独自の薬理学的プロファイルに貢献しています .
準備方法
合成経路と反応条件
ドクソフィリンは、テオフィリンを出発原料とする多段階プロセスによって合成されます。重要なステップには、テオフィリン構造へのジオキソラン環の導入が含まれます。この反応は通常、次の手順を含みます。
アルキル化: テオフィリンは適切なアルキル化剤でアルキル化され、ジオキソラン基が導入されます。
環化: 中間生成物は環化してジオキソラン環を形成します。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの標準的な技術を使用して精製されます。
工業生産方法
工業的な設定では、ドクソフィリンの合成は大規模生産向けに最適化されています。これには以下が含まれます。
バッチ処理: 大型反応器を使用して、アルキル化反応と環化反応を実行します。
連続フローシステム: 高効率と収率のために、連続フローシステムを採用できます。
品質管理: 最終製品の純度と一貫性を確保するために、厳格な品質管理措置が実施されます。
化学反応の分析
反応の種類
ドクソフィリンは、次のものを含むいくつかのタイプの化学反応を受けます。
酸化: ドクソフィリンは特定の条件下で酸化され、さまざまな酸化生成物を形成します。
還元: 還元反応は、ドクソフィリン分子上の官能基を変更できます。
置換: 求核置換反応と求電子置換反応は、特にキサンチン環中の窒素原子で起こり得ます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: 一般的な溶媒には、水、エタノール、ジメチルスルホキシド(DMSO)が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱酸素化生成物を生成する可能性があります。
科学研究の応用
ドクソフィリンは、科学研究において幅広い用途があります。
科学的研究の応用
Pharmacological Profile
Doxofylline differs from theophylline by containing a dioxalane group at position 7, which contributes to its distinct pharmacological properties. Unlike theophylline, this compound does not significantly inhibit phosphodiesterase enzymes or act as an adenosine receptor antagonist. This results in fewer drug-drug interactions and a more favorable side effect profile, particularly beneficial for elderly patients with multiple comorbidities .
Long-Term Studies
Recent studies have demonstrated that this compound is effective in improving lung function and reducing asthma exacerbations. In a long-term study involving 309 asthmatic patients over two years, this compound significantly improved forced expiratory volume in one second (FEV1) and reduced the frequency of asthma events .
Table 1: Efficacy Data from Long-Term Studies
Study | Population | Treatment Duration | FEV1 Improvement | Asthma Events Reduction | Adverse Events |
---|---|---|---|---|---|
DOROTHEO 1 & 2 | Asthmatic patients (N=227) | 24 months | +20.7% (month 6) | 1.6 to 0.6 events/day | Nausea (15%), Headache (14%) |
LESDA Trial | Asthmatic patients (N=309) | 12 months | +16.90% | -0.57 events/day | Insomnia (10.68%), Dyspepsia (10.03%) |
These findings suggest that this compound not only improves lung function but also enhances overall patient quality of life by decreasing reliance on rescue medication such as salbutamol .
Case Studies
Several clinical trials have provided insights into the practical applications of this compound:
- Study on COPD Patients : In a comparative study involving COPD patients, this compound was found to be as effective as theophylline while exhibiting significantly fewer side effects such as gastric distress and central nervous system stimulation .
- Bronchodilator Effect : A randomized crossover study indicated that this compound can improve asthma symptoms without adversely affecting lung function metrics like forced vital capacity (FVC) or FEV1 when compared to procaterol .
作用機序
ドクソフィリンは、主にホスホジエステラーゼ(PDE)酵素の阻害を介してその効果を発揮し、これによりサイクリックアデノシンモノホスフェート(cAMP)レベルの増加につながります。これにより、気管支拡張効果と抗炎症効果が得られます。 他のキサンチン誘導体とは異なり、ドクソフィリンはアデノシン受容体に有意に結合しないため、より優れた安全性プロファイルに貢献しています .
類似化合物の比較
類似化合物
テオフィリン: 気管支拡張薬として使用される別のキサンチン誘導体。ドクソフィリンは同様の作用機序を持っていますが、副作用は少ないです。
アミノフィリン: テオフィリンとエチレンジアミンが複合したもので、同様の適応症に使用されます。
カフェイン: キサンチン類に属するよく知られた覚醒剤。
ドクソフィリンの独自性
ドクソフィリンのジオキソラン基を含む独自の構造は、独自の薬理学的プロファイルを備えています。 テオフィリンに比べて安全性プロファイルが優れており、心臓血管系の副作用が少なく、他の薬との相互作用も少ない .
ご不明な点や詳細な情報が必要な場合は、お気軽にお問い合わせください。
類似化合物との比較
Similar Compounds
Theophylline: Another xanthine derivative used as a bronchodilator. Doxofylline has a similar mechanism of action but with fewer side effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Caffeine: A well-known stimulant that also belongs to the xanthine class.
Uniqueness of this compound
This compound’s unique structure, with the dioxolane group, provides it with a distinct pharmacological profile. It has a better safety profile compared to theophylline, with fewer cardiovascular side effects and less interaction with other drugs .
If you have any more questions or need further details, feel free to ask!
生物活性
Doxofylline is a xanthine derivative that has emerged as a significant therapeutic agent in the management of respiratory diseases, particularly asthma. Its unique pharmacological profile combines bronchodilator and anti-inflammatory properties, distinguishing it from traditional xanthines like theophylline. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and safety profile, supported by relevant case studies and research findings.
This compound exhibits several mechanisms that contribute to its therapeutic effects:
- Bronchodilation : It primarily acts through the inhibition of phosphodiesterase (PDE) isoforms, particularly PDE3 and PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), resulting in smooth muscle relaxation in the airways .
- Anti-inflammatory Effects : this compound enhances the release of interleukin-10 (IL-10), an important anti-inflammatory cytokine, while inhibiting pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in airway smooth muscle cells .
- Inhibition of Leukocyte Migration : Recent studies indicate that this compound reduces neutrophil infiltration into lung tissue by inhibiting leukocyte migration across vascular endothelial cells . This effect is crucial in conditions characterized by inflammation, such as chronic obstructive pulmonary disease (COPD).
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with a half-life that allows for effective dosing schedules. It is metabolized in the liver and excreted primarily through urine within 12 hours . Notably, this compound does not significantly interact with cytochrome P450 enzymes, which reduces the risk of drug-drug interactions compared to theophylline .
Case Studies and Research Findings
- Asthma Management : A meta-analysis demonstrated that this compound significantly reduces asthma exacerbations and improves overall control compared to placebo . In pediatric populations, it has shown effectiveness as an alternative when inhaled corticosteroids are insufficient .
- Chronic Obstructive Pulmonary Disease (COPD) : In patients with COPD, this compound treatment resulted in significant reductions in inflammatory markers and improved lung function over three months of therapy .
- Corticosteroid-Sparing Effects : Recent animal studies have suggested that this compound may exhibit corticosteroid-sparing effects during lung inflammation models, indicating potential for reducing corticosteroid dosage without compromising efficacy .
Safety Profile
This compound is generally well-tolerated with a favorable safety profile. Compared to theophylline, it has a lower incidence of adverse cardiovascular effects and gastrointestinal disturbances due to its minimal adenosine receptor antagonism . Clinical trials have reported fewer side effects associated with this compound treatment compared to traditional therapies.
Summary of Findings
Aspect | This compound | Theophylline |
---|---|---|
Bronchodilation | PDE3 and PDE4 inhibition | Primarily PDE3 inhibition |
Anti-inflammatory | Increases IL-10; inhibits TNF-α | Less selective anti-inflammatory action |
Pharmacokinetics | Rapid absorption; no CYP interactions | Slower absorption; CYP interactions |
Clinical Efficacy | Effective in asthma and COPD | Effective but with more side effects |
Safety Profile | Fewer cardiovascular side effects | Higher risk of cardiac events |
特性
IUPAC Name |
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXIGFIVGWUZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022968 | |
Record name | Doxofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
Record name | SID49645880 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Doxofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells. | |
Record name | Doxofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69975-86-6 | |
Record name | Doxofylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69975-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxofylline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXOFYLLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxofylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。